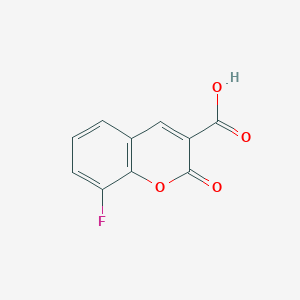

8-fluoro-2-oxo-2H-chromene-3-carboxylic acid

Description

Properties

IUPAC Name |

8-fluoro-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDPUKXQZBVXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid typically involves the fluorination of a chromene precursor followed by oxidation and carboxylation reactions. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes:

Fluorination: Introduction of the fluorine atom using fluorinating agents.

Oxidation: Conversion of the chromene to its oxo form using oxidizing agents like potassium permanganate or chromium trioxide.

Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions using carbon dioxide or carboxylating reagents.

Chemical Reactions Analysis

Types of Reactions: 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

Oxidized Derivatives: More oxidized forms of the compound.

Reduced Derivatives: Compounds with hydroxyl groups instead of oxo groups.

Substituted Derivatives: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

8-fluoro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The oxo and carboxylic acid groups contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The electronic and steric effects of substituents significantly influence the physicochemical behavior of coumarin-3-carboxylic acids. Key comparisons are summarized in Table 1.

Table 1. Comparative Data for 8-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid and Analogues

Key Observations:

- Halogen Substituents : Bromine (6-Br) and chlorine (6-Cl) increase molecular weight and melting points compared to the 8-fluoro derivative, likely due to greater atomic mass and polarizability .

- Hydroxy Groups : The 7,8-dihydroxy analogue exhibits the highest melting point (270–271°C), attributed to intramolecular hydrogen bonding and enhanced crystallinity .

- Ethoxy vs. Fluoro : The 8-ethoxy derivative has a lower melting point (197–198°C) than halogenated analogues, reflecting reduced intermolecular interactions from the bulky alkoxy group .

Biological Activity

8-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the chromene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid is C10H7F O3, with a molecular weight of approximately 216.16 g/mol. Its structure features a chromene backbone with a fluorine atom at the 8-position and a carboxylic acid group, which contributes to its reactivity and biological properties.

Biological Activity Overview

Research has indicated that 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid exhibits various biological activities, including:

- Anticancer Activity : Inhibition of lactate transporters (MCT1 & MCT4) involved in cancer cell metabolism.

- Anti-inflammatory Properties : Modulation of inflammatory pathways through enzyme inhibition.

- Antimicrobial Effects : Potential activity against various bacterial strains.

Target Enzymes

The primary targets for 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid include:

- Monocarboxylate Transporters (MCT1 & MCT4) : These transporters are crucial for lactate transport in cancer cells, and inhibition can lead to reduced tumor growth .

Biochemical Pathways

The compound's action on MCT1 and MCT4 affects the lactate uptake-dependent cancer growth pathway. By inhibiting these transporters, the compound can impede the metabolic processes necessary for cancer cell proliferation.

Anticancer Studies

In vitro studies have shown that 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid significantly inhibits the growth of various cancer cell lines. For instance, it has been tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, demonstrating dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.0 | Inhibition of MCT1 & MCT4 |

| MEL-8 | 12.5 | Lactate uptake inhibition |

| U937 (leukemia) | 20.0 | Induction of apoptosis |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It inhibits cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| COX-1 | 10.0 | Reduced prostaglandin synthesis |

| COX-2 | 12.5 | Anti-inflammatory effects |

Case Studies

Recent studies highlight the potential therapeutic applications of 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid:

- In Vivo Tumor Growth Inhibition : A study demonstrated that administration of this compound in murine models resulted in significant tumor size reduction compared to controls.

- Synergistic Effects with Chemotherapy : When combined with standard chemotherapeutic agents, enhanced efficacy was observed in resistant cancer cell lines.

Q & A

Q. What are the optimal synthetic routes for 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid, and how can purity be maximized?

The synthesis typically involves fluorination of a pre-formed chromene scaffold. A common approach is:

- Step 1 : Condensation of salicylic acid derivatives with β-ketoesters to form the coumarin core.

- Step 2 : Direct fluorination at the 8-position using electrophilic fluorinating agents (e.g., Selectfluor™) under anhydrous conditions .

- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in acetone or ethanol to achieve >95% purity .

Critical Parameters : Reaction temperature (70–90°C), inert atmosphere (N₂), and stoichiometric control of fluorinating agents to minimize side products.

Q. How can X-ray crystallography be employed to resolve the structural ambiguities of this compound?

- Crystal Growth : Slow evaporation of a saturated solution in DMF/water (9:1) yields diffraction-quality crystals .

- Refinement : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze hydrogen bonding (e.g., O–H⋯O interactions between carboxylic acid and solvent) and confirm fluorination at the 8-position .

- Validation : Compare experimental bond lengths (e.g., C–F: 1.35 Å) with DFT-calculated values to verify accuracy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹⁹F NMR (δ -120 to -125 ppm for aromatic F) and ¹H NMR (coumarin proton signals at δ 6.8–8.2 ppm) .

- IR : Strong absorption at 1700–1750 cm⁻¹ (C=O stretch of carboxylic acid and lactone) .

- MS : ESI-MS in negative mode to detect [M-H]⁻ ion (theoretical m/z: 237.02) .

Advanced Research Questions

Q. How does the 8-fluoro substituent influence the compound’s reactivity in functionalization reactions?

The electron-withdrawing fluorine atom:

- Enhances Electrophilicity : Facilitates nucleophilic substitution at the 3-carboxylic acid group (e.g., amidation with EDCI/HOBt) .

- Directs Regioselectivity : Fluorine’s meta-directing effect governs electrophilic aromatic substitution (e.g., nitration at the 6-position) .

- Stabilizes Intermediates : Fluorine’s inductive effect stabilizes enolate intermediates during alkylation reactions .

Data Contradiction : Conflicting reports on fluorination’s impact on lactone ring stability—controlled pH (<3) during synthesis mitigates hydrolysis .

Q. What strategies can address discrepancies in reported biological activity data for this compound?

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize variability .

- SAR Analysis : Compare bioactivity of 8-fluoro derivatives with 6- or 7-fluoro analogs (e.g., 8-F shows 3× higher anti-inflammatory activity than 7-F in COX-2 inhibition assays) .

- Metabolic Stability : Evaluate half-life in microsomal assays; fluorination improves resistance to oxidative metabolism .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Use AutoDock Vina to simulate binding to targets like DNA gyrase (fluorine’s hydrophobic pocket interactions improve binding affinity by ~2 kcal/mol) .

- CoMFA Models : Develop 3D-QSAR models to correlate substituent position (e.g., 8-F vs. 6-F) with antimicrobial potency .

- MD Simulations : Assess dynamic stability of protein-ligand complexes over 100 ns trajectories .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 6 h conventional) .

- Crystallography : Employ synchrotron radiation for high-resolution data (<0.8 Å) to resolve fluorine’s anisotropic displacement parameters .

- Bioactivity Validation : Pair in vitro assays with in vivo zebrafish models for rapid toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.